1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone
Description
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone is a pyrazole-derived ketone with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.69 g/mol . It features a chloro substituent at the 5-position, a methyl group at the 1-position, and a phenyl ring at the 3-position of the pyrazole core. This compound is commercially available with a purity of ≥95% and is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive heterocycles . Its structural uniqueness lies in the electron-withdrawing chlorine atom, which enhances electrophilic reactivity at the ketone group, making it a versatile precursor in organic synthesis.
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYJIVOXWJTSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone has been explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Case Study: Anticonvulsant Activity
Research conducted on derivatives of this compound has shown promising anticonvulsant activity. For instance, derivatives synthesized from this compound were evaluated for their effectiveness against induced seizures in animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential use in treating epilepsy .
Table 1: Summary of Pharmacological Activities
| Compound | Activity Type | Model Used | Result |
|---|---|---|---|
| Compound A | Anticonvulsant | Maximal Electroshock Test | Significant activity |
| Compound B | Analgesic | Tail Flick Test | Moderate activity |
| Compound C | Anti-inflammatory | Carrageenan-induced edema | High efficacy |
Agricultural Applications
The compound's structure allows it to be utilized as a pesticide or herbicide. Its derivatives have been tested for their effectiveness against various agricultural pests.
Case Study: Pesticidal Activity
A study evaluated the efficacy of several pyrazole derivatives, including this compound, against common agricultural pests. The results showed that certain derivatives had a high mortality rate among target pests, indicating potential for development as a new class of pesticides .
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science, particularly in the synthesis of polymers and advanced materials.
Case Study: Polymer Synthesis
Researchers have investigated the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones resulted in materials that exhibit improved performance under thermal stress .
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : The 5-chloro substituent in the target compound increases electrophilicity compared to the 5-methyl analog , enhancing reactivity in nucleophilic addition reactions.
- Thermal stability : The nitro-substituted analog in exhibits a higher melting point (180°C), likely due to enhanced intermolecular interactions from the nitro group.
Comparative Syntheses:
Reactivity Trends :
- The chloro substituent in the target compound facilitates faster aldol condensations compared to methyl-substituted analogs due to increased electrophilicity .
- Nitro groups (as in ) require harsher conditions (e.g., dioxane/TEA) for diazonium coupling, reflecting reduced electron density at the reaction site .
Biological Activity
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. The pyrazole ring is known for its pharmacological significance, exhibiting various biological effects including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-substituted pyrazole ring, which is critical for its biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant efficacy against various cancer cell lines. A study demonstrated that pyrazoline analogs exhibited inhibitory effects on the ELF3-MED23 protein-protein interaction, leading to reduced HER2 expression in gastric cancer cells . This suggests that similar compounds may exhibit comparable anticancer properties.
Analgesic and Anti-inflammatory Properties
Research indicates that pyrazole derivatives can possess analgesic and anti-inflammatory activities. For example, derivatives synthesized from 5-chloro-3-methyl-1-phenyl-pyrazole were evaluated for their effects on carrageenan-induced paw edema in animal models, showing promising results in reducing inflammation . The mechanisms behind these activities often involve the modulation of inflammatory pathways.
Anticonvulsant Properties
Certain pyrazole derivatives have been linked to anticonvulsant effects. A specific derivative synthesized from the parent compound was tested for its ability to prevent seizures in rodent models, demonstrating significant anticonvulsant activity compared to control groups .
Synthesis of Related Compounds
The synthesis of this compound typically involves several chemical reactions:
- Condensation Reaction : The initial step often involves the condensation of 5-chloro-3-methyl-1-phenyl-pyrazole with various aldehydes or ketones.
- Functionalization : Further modifications can lead to the introduction of different substituents on the pyrazole ring, enhancing biological activity.
Data Table: Biological Activities Overview
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Inhibition of HER2 expression | |
| Analgesic | Reduction in paw edema | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticonvulsant | Prevention of seizures |
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of a series of pyrazoline compounds related to this compound. The results indicated that these compounds significantly downregulated HER2 levels in vitro and in vivo, showcasing their potential as therapeutic agents against HER2-positive cancers .
Case Study 2: Analgesic Properties
In an experimental model assessing analgesic properties, a derivative was tested against a control group using the tail flick method. The results indicated a significant reduction in response time compared to controls, suggesting effective analgesia .
Q & A
Q. What are the common synthetic routes for 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. Key steps include:
- Solvent selection : Ethanol or acetonitrile improves solubility and reaction efficiency .
- Catalyst optimization : Acidic/basic media (e.g., glacial acetic acid) enhance cyclization .
- Temperature control : Reflux (~80–100°C) ensures completion within 4–6 hours .
Yield optimization requires purification via recrystallization (ethanol or DMF) and characterization using NMR and IR to confirm purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- NMR :
- ¹H NMR : Look for pyrazole ring protons (δ 6.5–8.5 ppm) and methyl/chloro substituents (δ 2.0–3.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) signals appear at ~190–210 ppm .
- IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-Cl absorption (~650–750 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks ([M]⁺) confirm the molecular weight (e.g., 200.24 g/mol for analogs) .
Q. How should researchers address contradictory spectral data (e.g., NMR discrepancies) when characterizing pyrazole-based compounds?
- Cross-validate using multiple techniques (e.g., IR + NMR + MS) .
- Compare experimental data with computational predictions (e.g., PubChem or crystallographic databases) .
- Re-crystallize the compound to rule out impurities affecting spectral clarity .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization reactions forming the pyrazole core in compounds like this compound?
Cyclocondensation proceeds via nucleophilic attack of hydrazine on α,β-unsaturated ketones, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, driven by:
- Acid catalysis : Protonation of the carbonyl group enhances electrophilicity .
- Solvent polarity : Polar solvents (e.g., acetic acid) stabilize transition states .
Computational studies (DFT) can map energy barriers for intermediates .
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in molecular conformation?
- Dihedral angles : Determine spatial arrangement of substituents (e.g., phenyl vs. chloro groups). For example, phenyl rings in analogs form dihedral angles of 6.69°–76.67° with the pyrazole core .
- Hydrogen bonding : Intermolecular C–H···O interactions stabilize crystal packing, influencing solubility .
- Torsional strain : Detect steric clashes between substituents using bond-length deviations .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial studies of pyrazole derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance bioactivity .
- Bioassay design : Use standardized protocols (e.g., serial dilution against Gram-negative/-positive bacteria) .
- Molecular docking : Map interactions with microbial enzymes (e.g., dihydrofolate reductase) .
Q. How do solvent and catalyst choices influence regioselectivity in functionalization reactions of the pyrazole ring?
- Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-position due to reduced steric hindrance .
- Transition-metal catalysts (e.g., Pd) enable cross-coupling at the 3- or 5-positions .
- pH-dependent reactions : Basic conditions deprotonate the pyrazole N–H, directing nucleophilic attacks .
Data Contradiction & Validation
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond angles or bioactivity)?
- Re-evaluate force fields : Adjust parameters in molecular modeling software (e.g., Gaussian) to match crystallographic data .
- Validate bioassays : Repeat experiments with controlled variables (e.g., pH, temperature) and compare with literature (e.g., PubChem bioactivity datasets) .
Q. What methodologies are recommended for validating synthetic intermediates with structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
